![molecular formula C11H19NO5 B6302837 (2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid CAS No. 2136895-52-6](/img/structure/B6302837.png)
(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
The compound “(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . The “tert-Butoxycarbonyl” group is a common protecting group used in organic synthesis, often abbreviated as “Boc”. The “hydroxymethyl” group (-CH2OH) is a functional group consisting of a hydroxyl group (-OH) attached to a methyl group (-CH2-). The presence of a carboxylic acid group (-COOH) indicates that this compound may exhibit acidic properties .
Molecular Structure Analysis
The compound has two stereocenters, which are the two carbon atoms in the pyrrolidine ring attached to the hydroxymethyl and carboxylic acid groups. The “(2S)” notation indicates the configuration of these stereocenters according to the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxymethyl group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of polar functional groups like hydroxymethyl and carboxylic acid suggests that it might have some degree of solubility in polar solvents like water .Scientific Research Applications
Treatment of Type 2 Diabetes Mellitus
This compound has been evaluated for its potential use in the treatment of type 2 diabetes mellitus . It is a dual inhibitor of the sodium glucose co-transporters one and two (SGLT-1 and -2). Inhibition of SGLT-1 and -2 leads to inhibition of glucose reabsorption from the kidney and potentially glucose absorption in the intestine. This may improve post-prandial glycaemia .
Catalyst for Multi-component Synthesis
The compound has been used as an efficient catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Synthesis of Key Intermediates
The compound has been used in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the production of various pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMMYRGSNWYHF-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-tert-butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
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